molecular formula C16H15NO3 B5061739 2-[2-(ethylcarbamoyl)phenyl]benzoic acid

2-[2-(ethylcarbamoyl)phenyl]benzoic acid

Cat. No.: B5061739
M. Wt: 269.29 g/mol
InChI Key: YWTJQGYODNOVCW-UHFFFAOYSA-N
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Description

2-[2-(Ethylcarbamoyl)phenyl]benzoic acid is an organic compound with a complex structure that includes both a benzoic acid moiety and an ethylcarbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(ethylcarbamoyl)phenyl]benzoic acid typically involves the reaction of 2-aminobenzoic acid with ethyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Ethylcarbamoyl)phenyl]benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nitrating agents (e.g., nitric acid) are used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.

Scientific Research Applications

2-[2-(Ethylcarbamoyl)phenyl]benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-[2-(ethylcarbamoyl)phenyl]benzoic acid exerts its effects involves interactions with specific molecular targets. The ethylcarbamoyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The benzoic acid moiety can participate in various chemical reactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    3-(Ethylcarbamoyl)benzoic acid: Similar structure but with the ethylcarbamoyl group attached to a different position on the benzoic acid ring.

    2-[2-[2-(Oxan-2-yl)ethylcarbamoyl]phenyl]benzoic acid:

Uniqueness

2-[2-(Ethylcarbamoyl)phenyl]benzoic acid is unique due to the specific positioning of the ethylcarbamoyl group, which influences its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-[2-(ethylcarbamoyl)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c1-2-17-15(18)13-9-5-3-7-11(13)12-8-4-6-10-14(12)16(19)20/h3-10H,2H2,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWTJQGYODNOVCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=CC=C1C2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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